2,4-Dimethylpentan-1-amine

Description

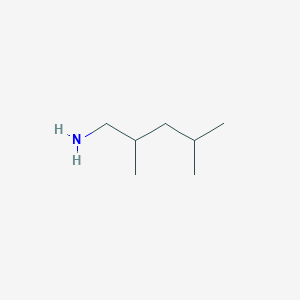

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)4-7(3)5-8/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCUUONOAFHEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597166 | |

| Record name | 2,4-Dimethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146845-08-1 | |

| Record name | 2,4-Dimethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethylpentan 1 Amine

Mechanistic Investigations of Amination Processes

The synthesis of amines can be achieved through various chemical strategies, with reductive amination and hydroamination being prominent methods. The underlying mechanisms of these processes, including the crucial role of catalysts, determine the reaction's efficiency and selectivity.

Detailed Pathways of Reductive Amination (e.g., Schiff base intermediates)

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. d-nb.infomasterorganicchemistry.com For the formation of 2,4-dimethylpentan-1-amine, the process would commence with 2,4-dimethylpentanal (B3050699). The reaction is typically a two-step sequence that can often be performed in a single pot. lkouniv.ac.in

The first step involves the nucleophilic addition of ammonia (B1221849) to the carbonyl carbon of 2,4-dimethylpentanal. This forms an unstable hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration to form an imine, commonly referred to as a Schiff base. lkouniv.ac.in This step is reversible and often acid-catalyzed to facilitate the removal of the water molecule.

Table 1: Key Stages of Reductive Amination for this compound

| Stage | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Imine Formation | 2,4-Dimethylpentanal, Ammonia (NH₃) | Schiff Base (Imine) | Reversible, often acid-catalyzed. Involves a hemiaminal intermediate. |

| 2. Reduction | Schiff Base, Reducing Agent (e.g., NaBH₃CN) | this compound | Irreversible reduction of the C=N bond. Selective reducing agents are preferred. |

Exploration of Hydroamination Reaction Mechanisms

Hydroamination involves the direct addition of an amine's N-H bond across a carbon-carbon double or triple bond. ilpi.com This atom-economical method could theoretically produce this compound from an alkene like 2,4-dimethyl-1-pentene (B165552) and ammonia. However, the reaction faces a high activation barrier due to electron repulsion between the amine and the alkene, necessitating the use of catalysts. ilpi.comlibretexts.org

The mechanisms of hydroamination are highly dependent on the type of catalyst used:

Alkali and Rare-Earth Metal Catalysts: These reactions typically proceed through the formation of a metal-amido complex. libretexts.org This complex then acts as a nucleophile, attacking the alkene in a step-wise σ-insertion pathway. researchgate.net For an unsymmetrical alkene, this can lead to issues of regioselectivity (Markovnikov vs. anti-Markovnikov addition). ilpi.com

Early Transition Metal Catalysts (e.g., Titanium): Some early transition metal catalysts, like titanocene (B72419) complexes, are proposed to react via a [2+2] cycloaddition between a metal-imido (M=NR) species and the alkene. ilpi.com This forms an azametallacyclobutane intermediate. Subsequent protonolysis by another amine molecule releases the product and regenerates the catalyst. ilpi.com

Late Transition Metal Catalysts (e.g., Iridium, Rhodium): The mechanisms for these catalysts are less defined but are generally believed to follow one of two pathways. One pathway involves the activation of the amine through oxidative addition of the N-H bond to the metal center, followed by insertion of the alkene. libretexts.org The alternative pathway involves activation of the alkene by coordination to the metal, making it susceptible to external nucleophilic attack by the amine. libretexts.orgnih.gov

Roles of Catalytic Species (e.g., hydride-like NH2δ- species)

Catalysts are central to modern amination strategies, enabling reactions under milder conditions and controlling selectivity.

In reductive amination , Lewis acids such as titanium(IV) isopropoxide [Ti(O-iPr)₄] can be used. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. researchgate.net

In hydroamination , the catalytic species are diverse and define the reaction pathway. As mentioned, catalysts based on rare-earth metals, alkali metals, and transition metals are common. libretexts.orgresearchgate.net They generate key reactive intermediates, such as metal-amido complexes, which are pivotal for the C-N bond formation. ilpi.com

More advanced catalytic systems can generate highly reactive nitrogen-centered radicals. rsc.org For instance, cobalt or iridium-based photocatalysts can activate organic azides or even amines themselves to form aminyl radicals. These species are highly reactive and can participate in C-H amination reactions, offering a direct route to functionalize otherwise inert C-H bonds. nih.gov While not a direct synthesis of this compound from simple precursors, these catalytic methods highlight the modern approaches to forming C-N bonds through specifically generated reactive intermediates.

Stereochemical Aspects and Regioselectivity in this compound Transformations

The presence of a stereocenter at the C2 position of this compound introduces important stereochemical considerations in its reactions. Furthermore, radical-based aminations introduce questions of regioselectivity.

Identification of Radical Intermediates in Amination Mechanisms

Beyond traditional polar mechanisms, amination reactions can proceed through radical intermediates. rsc.org These pathways are significant for their ability to functionalize unactivated C-H bonds, offering novel synthetic routes. nih.gov

Nitrogen-centered radicals are key intermediates in these processes. nih.gov They can be generated in several ways, such as the metal-catalyzed activation of organic azides or through visible-light photocatalysis. rsc.org For example, cobalt(II) complexes can react with organic azides to form α-Co(III)-aminyl radical intermediates. nih.gov These radicals can then undergo intramolecular hydrogen atom transfer from a C-H bond to form a carbon-centered radical, which subsequently cyclizes to form a C-N bond. nih.govacs.org

In an intermolecular context, an electrophilic aminyl radical could abstract a hydrogen atom from a substrate like 2,4-dimethylpentane (B89610) to generate a carbon radical. This radical could then be trapped by a nitrogen source to form the amine. The regioselectivity of the initial hydrogen abstraction would be a critical factor, with tertiary C-H bonds typically being the most reactive, followed by secondary and then primary C-H bonds. The involvement of such radical intermediates has been confirmed in some systems through techniques like electron paramagnetic resonance (EPR) spectroscopy. acs.org

Nucleophilic Reactivity and Diverse Functionalization Pathways of Primary Branched Amines

Primary amines, including structurally distinct branched amines like this compound, are fundamental building blocks in organic synthesis. Their chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which confers both basicity and nucleophilicity. libretexts.org When an amine uses this lone pair to form a bond with a proton (H+), it acts as a Brønsted base. masterorganicchemistry.com Conversely, when it forms a bond with any other electrophilic atom, it is defined as a nucleophile. masterorganicchemistry.com The nucleophilic character of amines allows them to react directly with a range of electrophiles, such as alkyl halides, to form N-alkylated products without the prerequisite conversion to a more nucleophilic conjugate base, a step often necessary for less nucleophilic species like alcohols. msu.edumsu.edu

The reactivity of primary amines generally increases with basicity; however, steric hindrance can play a significant role. masterorganicchemistry.com For branched amines such as this compound, the alkyl groups near the amino group can impede its approach to an electrophilic center, potentially moderating its nucleophilic reactivity compared to linear analogues. masterorganicchemistry.com Despite this, branched alkyl amines are recognized for their good reactivity in various transformations. researchgate.net

Recent advancements in synthetic methodology have focused on the direct functionalization of C-H bonds, particularly those adjacent to the amine group (the α-position), to enable the construction of more complex amine architectures. chemrxiv.orgnih.gov A prominent strategy for primary α-branched amines involves a bio-inspired, quinone-mediated process that facilitates the creation of fully substituted α-tertiary primary amines. nih.govchemrxiv.org

This synthetic platform is inspired by the enzymatic action of copper amine oxidases (CuAOs) and pivots on the in-situ generation of a reactive ketimine intermediate from the primary amine substrate. chemrxiv.org The general mechanism proceeds as follows:

Condensation: The primary branched amine condenses with a quinone co-factor.

chemrxiv.orgsemanticscholar.org-Hydride Shift: A subsequent formal chemrxiv.orgsemanticscholar.org-hydride shift from the α-carbon of the amine generates a reactive ketimine intermediate. chemrxiv.org

Nucleophilic Attack: This ketimine is highly electrophilic and can be intercepted by a variety of carbon-centered nucleophiles, leading to the formation of a new carbon-carbon bond at the α-position. nih.govsemanticscholar.org

This methodology has proven to be broadly applicable and scalable, allowing for diverse functionalizations of primary branched amines. semanticscholar.org The scope of the reaction is extensive, accommodating various primary branched amine substrates and a range of nucleophiles.

Table 1: Representative Scope of α-Branched Primary Amines in Quinone-Mediated α-C-H Functionalization This table showcases the variety of primary branched amine structures that can be successfully functionalized using a quinone-mediated approach, demonstrating the broad applicability of the method. The general principles are applicable to this compound.

| Starting Amine | Reagent | Product | Yield (%) |

| 1-Phenylethanamine | Allyl-MgBr | 2-Phenylpent-4-en-2-amine | 81 |

| 1-Cyclohexylethanamine | Allyl-MgBr | 2-Cyclohexylpent-4-en-2-amine | 75 |

| 1-(4-Methoxyphenyl)ethan-1-amine | Ph-Li | 2-(4-Methoxyphenyl)-2-phenyl-ethan-1-amine | 71 |

| Valine Methyl Ester derivative | Allyl-MgBr | α-Allyl Valine Methyl Ester derivative | 70 |

| 2-Aminobutane | Me-MgBr | 2-Methylbutan-2-amine | 65 |

| Data sourced from studies on quinone-mediated functionalization of primary amines. semanticscholar.orgresearchgate.net |

The versatility of this pathway is further highlighted by the array of nucleophiles that can be employed to create new quaternary centers.

Table 2: Scope of Nucleophiles for the α-Functionalization of Primary Branched Amines This table illustrates the diverse types of nucleophiles that can react with the in-situ generated ketimine intermediate, leading to various classes of α-tertiary primary amines.

| Nucleophile Type | Reagent Example | Functionalization Achieved |

| Organomagnesium | Allyl-MgBr, Me-MgBr | α-Allylation, α-Alkylation |

| Organolithium | Ph-Li | α-Arylation |

| Cyanide Source | TMSCN | α-Cyanation |

| Data compiled from research on synthetic platforms for primary α-tertiary amine construction. nih.govsemanticscholar.org |

Furthermore, the synthetic utility of this platform can be expanded through the application of photoredox catalysis. nih.gov This approach enables a reversal of polarity (umpolung) of the quinone-generated ketimine intermediate. nih.gov Through a proton-coupled electron transfer (PCET) reduction, the ketimine is converted into a nucleophilic α-amino radical, which can then be intercepted by electrophiles, thus broadening the range of possible functionalizations. nih.govsemanticscholar.org This dual reactivity—reacting with both nucleophiles and, via polarity reversal, electrophiles—underscores the diverse functionalization pathways available for primary branched amines. nih.gov

Computational Chemistry and Theoretical Characterization of 2,4 Dimethylpentan 1 Amine

Computational methods provide a powerful avenue for understanding the behavior of 2,4-Dimethylpentan-1-amine at a molecular level. These techniques allow for the prediction of its electronic structure, reactivity, and conformational dynamics.

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling are instrumental in elucidating the fundamental properties of this compound. These approaches offer a detailed picture of its electronic and structural characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ccsenet.org DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are effective in predicting the molecular properties and reactivity of compounds like this compound. ccsenet.org These calculations can determine the distribution of electron density, indicating that heteroatoms and double bonds are likely to donate lone pairs to form covalent bonds. ccsenet.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A smaller energy gap (ΔE) between the HOMO and LUMO suggests higher reactivity. ccsenet.org For related amine compounds, DFT has been used to calculate these values and predict sites of nucleophilic and electrophilic attack. ccsenet.org

Table 1: Calculated Electronic Properties of a Related Amine

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| Mulliken Charge on Nitrogen | -0.42 e |

Data derived from DFT simulations of N,N-Dimethylpent-4-yn-1-amine.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov These simulations can reveal the conformational preferences and solvation behavior of this compound. For instance, MD simulations have been used to study the conformational space of similar molecules, confirming their stability and theoretical affinity for biological targets. nih.gov By analyzing the root mean square deviation (RMSD) over time, researchers can assess the stability of a molecule's conformation. nih.govnih.gov

Advanced Analysis of Bonding and Intermolecular Interactions

A deeper understanding of this compound can be gained by analyzing its bonding and the non-covalent forces that govern its interactions with other molecules.

Characterization of Donor-Acceptor and Repulsive Interactions

The amine group in this compound can act as an electron donor, a key factor in its intermolecular interactions. stenutz.eu The Gutmann Donor Number (DN) is a quantitative measure of a solvent's Lewis basicity, and while not specifically determined for this compound, related amines show significant donor properties. stenutz.eu These donor-acceptor interactions are fundamental to understanding how the molecule interacts with other chemical species. acs.org Repulsive interactions, which arise from the Pauli exclusion principle, also play a crucial role in defining the molecule's shape and conformational preferences.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is a powerful tool for predicting the reactivity and mechanisms of chemical reactions. wikipedia.org The energy and symmetry of the HOMO and LUMO of this compound dictate its behavior as a nucleophile or electrophile. The HOMO, being the highest energy orbital containing electrons, is typically involved in reactions with electrophiles, while the LUMO, the lowest energy orbital without electrons, is involved in reactions with nucleophiles. researchgate.net The energy gap between these orbitals provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Prediction and Validation of Reaction Pathways

The prediction and validation of reaction pathways for this compound and related structures are significantly enhanced through the use of computational chemistry. These theoretical approaches provide deep insights into reaction mechanisms, regioselectivity, and stereoselectivity, which are often complementary to experimental findings.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the outcomes of reactions involving complex amines. For instance, in the context of palladium-catalyzed C(sp³)–H bond functionalization, computational models can predict the reactivity of different amine heterocycles and rationalize the selectivity between various potential reaction pathways. acs.org The conformation of the amine during C–H cleavage is a primary determinant of the reaction's outcome. acs.org

In reactions such as the copper-catalyzed C–H amidation of alkanes like 2,4-dimethylpentane (B89610), computational analysis revealed a switch in mechanism depending on the substitution of the alkyl radical. escholarship.org This insight helps to explain the observed product distributions. For example, in the amidation of 2,4-dimethylpentane, the reaction can yield different N-alkyl benzamide (B126) products, and computational studies can elucidate the energetic barriers and transition states leading to each isomer. escholarship.org

Detailed experimental and computational investigations have also shed light on the origins of regioselectivity in radical pathway reactions, providing a deeper mechanistic understanding. researchgate.net Similarly, in the context of asymmetric epoxidation catalyzed by iminium salts derived from chiral amines, theoretical calculations help to explain the stereochemical control, or lack thereof, by considering factors like atropisomerism around the N-C bond. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for 2,4-dimethylpentane-1,2-diamine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 131.15428 | 132.6 |

| [M+Na]+ | 153.13622 | 137.9 |

| [M-H]- | 129.13972 | 131.9 |

| [M+NH4]+ | 148.18082 | 153.7 |

| [M+K]+ | 169.11016 | 137.5 |

| [M+H-H2O]+ | 113.14426 | 127.9 |

| [M+HCOO]- | 175.14520 | 154.2 |

| [M+CH3COO]- | 189.16085 | 179.7 |

The synergy between computational and experimental approaches is crucial for a comprehensive understanding of reaction mechanisms involving this compound and its derivatives. Experimental observations often prompt computational investigations to rationalize the results, while theoretical predictions can guide the design of new experiments.

For example, in the study of Pd-catalyzed C–H activation versus β-H elimination in tertiary alkylamines, experimental findings using isotopically labeled substrates were corroborated by DFT calculations. acs.org These combined studies revealed the small energy differences that dictate the selectivity between the two pathways. acs.org Similarly, mechanistic investigations into the Pd-catalyzed δ-C(sp³)–H (hetero)arylation of aliphatic amines involved both experimental and computational studies, which uncovered different mechanisms for different substrates and clarified the role of various ligands. rsc.org

In the copper-catalyzed amidation of 2,4-dimethylpentane, a combination of experimental results and DFT computations was used to evaluate three potential mechanistic pathways. escholarship.org This dual approach helped to identify competing processes that lead to the formation of byproducts and provided insights into the factors affecting the selectivity of the amidation of C–H bonds in branched alkanes. escholarship.org

Furthermore, mechanistic studies on the direct alkylation of pyridyl alcohols have been performed, and in the context of transition metal-catalyzed reactions of heteroatom-substituted alkynes, DFT calculations have been used to support proposed mechanisms involving cyclic bromonium cations as common intermediates. escholarship.orgtdx.cat

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 115.22 g/mol | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 115.136099547 Da | PubChem |

| Monoisotopic Mass | 115.136099547 Da | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 50.3 | PubChem |

Advanced Spectroscopic Investigations of 2,4 Dimethylpentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,4-Dimethylpentan-1-amine. It provides detailed information on the connectivity of atoms and the stereochemical relationships within the molecule.

The structure of this compound features seven carbon atoms and seventeen protons, distributed across several non-equivalent chemical environments. Due to the chirality at the C2 and C4 positions, the molecule possesses a degree of complexity that is reflected in its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the protons on the aminomethyl group (-CH₂NH₂), the methine protons (-CH-), the methylene (B1212753) bridge protons (-CH₂-), and the four methyl groups (-CH₃). The chemical shifts are influenced by the electron-withdrawing effect of the adjacent nitrogen atom, causing protons on the α-carbon (C1) to appear further downfield. libretexts.org Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns, which can be predicted using the n+1 rule.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display separate resonances for each chemically non-equivalent carbon atom. The carbon atom bonded directly to the nitrogen (C1) is expected to be deshielded and appear at a downfield chemical shift, typically in the 35-55 ppm range for aliphatic amines. The remaining aliphatic carbons will appear at higher fields (further upfield).

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₂NH₂ | ~2.5 - 2.8 | Doublet of Doublets | ~45 - 55 |

| -CH (CH₃)CH₂- | ~1.5 - 1.8 | Multiplet | ~30 - 40 |

| -CH₂- | ~1.2 - 1.5 | Multiplet | ~40 - 50 |

| -CH (CH₃)₂ | ~1.6 - 1.9 | Multiplet | ~25 - 35 |

| -NH₂ | Broad, ~0.5 - 2.0 | Singlet (broad) | N/A |

| -CH(CH ₃)CH₂- | ~0.9 - 1.1 | Doublet | ~15 - 25 |

Note: Predicted values are estimates based on typical ranges for aliphatic amines. Actual values may vary depending on solvent and experimental conditions. The NH₂ proton signal is often broad and may exchange with D₂O. libretexts.org

Aliphatic amines like this compound exhibit conformational flexibility, most notably through nitrogen inversion. This process involves the nitrogen atom and its substituents passing through a planar transition state, leading to an inversion of its stereochemical configuration. This inversion is typically rapid at room temperature on the NMR timescale. libretexts.org

Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, is the primary tool for studying such processes. wikipedia.org

At High Temperatures: The inversion is rapid, causing the signals of atoms that exchange environments (e.g., protons on the α-carbon if they are diastereotopic) to appear as a time-averaged, sharp signal.

At Low Temperatures: As the temperature is lowered, the rate of inversion slows down. If the rate becomes slow enough on the NMR timescale, the distinct signals for the non-equivalent environments can be observed separately.

Coalescence Temperature: The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the free energy barrier (ΔG‡) for the inversion process. libretexts.org

For this compound, variable-temperature NMR could potentially resolve signals of diastereotopic protons on the C1 and C3 methylene groups, providing quantitative data on the energy barrier to nitrogen inversion.

When experimental NMR spectra are complex or assignments are ambiguous, computational methods provide a powerful tool for cross-validation. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become standard for predicting NMR chemical shifts with high accuracy. researchgate.netnih.gov

The process involves:

Generating a low-energy 3D conformation of the this compound molecule through computational geometry optimization.

Performing GIAO-DFT calculations on this structure to compute the nuclear magnetic shielding tensors for each nucleus.

Converting these shielding tensors into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

By comparing the computationally predicted spectrum with the experimental data, assignments can be confirmed, and subtle stereochemical effects can be understood. rsc.org This integrated approach is particularly valuable for complex molecules where simple empirical prediction rules may be insufficient. github.io

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through the fragmentation patterns of its molecular ion.

For an amine with one nitrogen atom, the molecular ion peak (M⁺) is expected to have an odd mass-to-charge (m/z) ratio, a principle known as the Nitrogen Rule . jove.comjove.com The molecular formula of this compound is C₇H₁₇N, giving it a molecular weight of 115.22 g/mol . Therefore, the molecular ion peak should appear at m/z = 115. Acyclic aliphatic amines often show weak or absent molecular ion peaks. jove.com

The primary fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the cleavage of a C-C bond adjacent to the nitrogen atom. jove.comyoutube.com This process is favorable because it results in the formation of a resonance-stabilized iminium cation. For this compound, the most likely fragmentation is the cleavage of the C1-C2 bond.

**[ (CH₃)₂CHCH₂CH(CH₃)CH₂NH₂ ]⁺• → [ CH₂=NH₂ ]⁺ + •CH(CH₃)CH₂CH(CH₃)₂ **

This cleavage results in the loss of a 2,4-dimethylbutyl radical and the formation of an iminium ion with m/z = 30. This fragment is typically the most abundant ion and therefore the base peak in the mass spectrum of primary amines with an unbranched α-carbon. whitman.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway | Notes |

|---|---|---|---|

| 115 | [C₇H₁₇N]⁺• | Electron Ionization | Molecular Ion (M⁺). May be weak or absent. jove.com |

| 114 | [C₇H₁₆N]⁺ | Loss of H• from M⁺ | M-1 peak, common in amines. whitman.edu |

| 100 | [C₆H₁₄N]⁺ | Loss of CH₃• from M⁺ | Loss of a methyl radical. |

Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Interactions (e.g., IR)

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in this compound, particularly the primary amine group (-NH₂), and for studying intermolecular interactions like hydrogen bonding.

The key vibrational modes for a primary amine are:

N-H Stretching: Primary amines exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com These correspond to the asymmetric and symmetric stretching modes. In dilute solutions, these bands are sharp. However, in condensed phases (liquid or solid), hydrogen bonding causes these bands to broaden and shift to lower frequencies (a redshift) by approximately 100 cm⁻¹. libretexts.org

N-H Bending (Scissoring): A medium to strong intensity absorption appears in the 1650-1580 cm⁻¹ region due to the scissoring deformation of the -NH₂ group. vocal.media

N-H Wagging: A broad, medium-intensity band can often be observed in the 910-665 cm⁻¹ range, which is attributed to the out-of-plane wagging of the N-H bonds. orgchemboulder.com

C-N Stretching: The stretching vibration for the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Two bands observed for primary amines. orgchemboulder.com Broadened by H-bonding. libretexts.org |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Characteristic of alkyl groups. |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | Confirms the presence of a primary amine. vocal.media |

| C-N Stretch | 1020 - 1250 | Weak to Medium | Indicative of an aliphatic amine C-N bond. orgchemboulder.com |

The presence and characteristics of these bands, particularly the broadening of the N-H stretch, provide direct evidence of hydrogen bonding interactions, which are significant in determining the physical properties of the amine. researchgate.net

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides the definitive, three-dimensional atomic structure of a molecule in the solid state. wikipedia.org However, obtaining a single crystal suitable for diffraction is a major prerequisite. nih.gov For a flexible, low-melting-point liquid like this compound, crystallization is generally not feasible.

To overcome this limitation, a crystalline derivative of the amine must be prepared. Common strategies include:

Salt Formation: Reacting the basic amine with an acid (e.g., HCl, HBr) to form an ammonium (B1175870) salt (e.g., 2,4-dimethylpentan-1-ammonium chloride). The resulting ionic compound has a much higher melting point and the strong, directional hydrogen bonds and ionic interactions facilitate the growth of well-ordered crystals. nih.gov

Complexation: Forming a coordination complex with a metal salt. The amine can act as a ligand, binding to a metal center to form a larger, more rigid, and often crystalline coordination compound. researchgate.net

Derivatization: Reacting the amine with a rigid, chromophoric molecule to form a larger, more easily crystallizable derivative, such as an amide or a sulfonamide.

Once a suitable crystal is obtained, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and torsional angles of the molecule. nih.gov This data would provide an unambiguous confirmation of the molecular connectivity and the preferred conformation of the 2,4-dimethylpentyl chain in the solid state.

Strategic Applications of 2,4 Dimethylpentan 1 Amine in Advanced Organic Synthesis

Utilization as a Key Synthetic Building Block

The inherent reactivity of the primary amine group, coupled with the specific steric and electronic properties of its branched alkyl chain, makes 2,4-dimethylpentan-1-amine a valuable starting material for the synthesis of more elaborate chemical entities.

Precursor in the Construction of Complex Organic Molecules

While direct, published examples detailing the use of this compound as a precursor for specific complex organic molecules are not extensively documented, the principles of organic synthesis support its utility in this role. Primary amines are fundamental reactants in a multitude of carbon-nitrogen bond-forming reactions. For instance, related branched primary amines have been successfully employed in multicomponent reactions to generate intricate molecular frameworks. A notable example involves the use of 4,4-dimethylpentan-1-amine in a van Leusen three-component reaction with an aldehyde and tosylmethyl isocyanide (TosMIC) to produce highly substituted imidazole (B134444) derivatives organic-chemistry.org. This reaction proceeds through the in situ formation of an imine intermediate from the primary amine and the aldehyde, which then undergoes cyclization. Given the structural similarity, this compound is an analogous candidate for constructing similar complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Integration into Diverse Nitrogen-Containing Chemical Structures

The primary amine functionality of this compound allows for its direct integration into a wide array of nitrogen-containing structures, particularly heterocycles. Primary amines are key nucleophiles in reactions that form foundational heterocyclic rings such as pyrazoles, pyridines, and quinolines. General synthetic methodologies often involve the condensation of a primary amine with a 1,3-dicarbonyl compound or its equivalent to form various heterocyclic systems. For example, the synthesis of N-substituted pyrazoles can be achieved directly from the reaction of primary aliphatic amines with diketones organic-chemistry.org.

Furthermore, multicomponent reactions offer a streamlined approach to building molecular complexity. Visible-light-mediated carbonyl alkylative amination, for instance, brings together primary amines, aldehydes, and alkyl iodides to create α-branched secondary alkylamines, which can serve as precursors to saturated N-heterocycles nih.gov. These methods highlight the potential for incorporating the 2,4-dimethylpentyl moiety into diverse chemical scaffolds, thereby modulating properties like lipophilicity and steric profile in the target molecules.

Rational Design and Synthesis of Functionalized Derivatives

Modification of the this compound structure allows for the rational design of derivatives with tailored properties. Introducing functional groups, such as fluorine, or developing specific branched scaffolds can fine-tune the molecule's steric and electronic characteristics for specific applications.

Preparation of Fluorinated Analogs (e.g., 2-Fluoro-2,4-dimethylpentan-1-amine)

Fluorinated organic molecules are of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom, including increased metabolic stability and altered acidity. The synthesis of fluorinated analogs of this compound, such as 2-fluoro-2,4-dimethylpentan-1-amine, represents a strategic derivatization.

A general synthetic approach to such compounds involves the introduction of the fluorine atom at the 2-position of the pentane (B18724) chain, followed by the installation of the amine group at the 1-position. While a direct synthesis from this compound is not explicitly detailed, analogous syntheses of fluorinated amines suggest a multi-step route. This could involve the halogenation of a suitable precursor like 2,4-dimethylpentan-1-one, followed by nucleophilic fluorination using a fluoride salt such as potassium fluoride (KF) rsc.org. The subsequent conversion of the carbonyl group to the primary amine could be achieved through reductive amination rsc.org.

Table 1: Comparison of this compound and its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| This compound | C₇H₁₇N | 115.22 | Parent compound |

| 2-Fluoro-2,4-dimethylpentan-1-amine | C₇H₁₆FN | 133.21 | Fluorine atom at the 2-position |

Data sourced from PubChem CID 18987919, 14454757 and inferred from related compounds.

Development of Specific Branched Alkyl Amine Scaffolds

The development of novel branched alkyl amine scaffolds is crucial for expanding the chemical space available for drug discovery and materials science. Starting from this compound, further functionalization can lead to a variety of derivative scaffolds. Modern synthetic methods, such as visible-light-mediated multicomponent reactions, enable the efficient construction of α-branched secondary alkylamines from primary amines nih.gov. These reactions offer a modular approach to append various alkyl groups to the carbon adjacent to the nitrogen atom, thereby creating new, more complex branched amine structures.

Catalytic enantioselective α-C–H functionalization of achiral alkyl amines is another powerful strategy for generating chiral α-branched amines and their derivatives, including α-amino amides and β-amino alcohols. These methods utilize the amine's existing structure as a template to introduce new functionality with stereochemical control.

Chiral Applications in Asymmetric Synthesis

This compound possesses two chiral centers at the C2 and C4 positions. If resolved into its individual stereoisomers, it holds significant potential for applications in asymmetric synthesis, either as a chiral auxiliary or as a resolving agent itself.

The field of asymmetric synthesis heavily relies on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral primary amines are particularly valuable in this context. They can be used as catalysts in reactions such as the asymmetric fluorination of α-branched aldehydes, where the amine catalyst forms a chiral enamine intermediate that directs the facial attack of the fluorinating agent.

Furthermore, chiral amines are widely used as resolving agents for racemic mixtures of acidic compounds wikipedia.org. The process involves the formation of diastereomeric salts through an acid-base reaction between the racemic acid and the enantiomerically pure amine. These diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomers of the acid can be recovered by removing the chiral amine. While specific examples of using resolved this compound for this purpose are not documented, the principle is well-established with other chiral amines like 1-phenylethylamine wikipedia.org. The branched structure of this compound could offer unique steric interactions beneficial for the resolution of certain classes of chiral acids.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,4-Dimethylpentan-1-amine |

| Tosylmethyl isocyanide (TosMIC) |

| 2-Fluoro-2,4-dimethylpentan-1-amine |

| 2,4-Dimethylpentan-1-one |

Role in Enantioselective Synthetic Transformations

A comprehensive review of chemical literature and databases did not yield specific examples of this compound being employed as a chiral auxiliary, a chiral ligand for a metal catalyst, or an organocatalyst in enantioselective synthetic transformations. The utility of chiral amines in asymmetric synthesis is a cornerstone of modern organic chemistry, with numerous examples of such compounds directing the stereochemical outcome of reactions to produce a single enantiomer of a desired product. These amines are often structurally rigid or possess functionalities that allow for effective stereochemical communication.

However, there is no significant body of research to suggest that this compound has been strategically utilized for these purposes. As such, data tables detailing its performance in terms of diastereomeric or enantiomeric excess in such transformations cannot be provided. The structural features of this compound may not lend themselves to effective stereocontrol in commonly employed synthetic methodologies, or its potential in this area has yet to be explored and documented.

Synthesis of Optically Active Amine Derivatives

Similarly, a thorough search of the available scientific literature does not provide established methodologies for the synthesis of optically active derivatives of this compound itself. The preparation of enantiomerically pure amines can be achieved through various strategies, including the resolution of a racemic mixture, the use of chiral starting materials, or asymmetric synthesis.

For instance, racemic amines can often be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation of these diastereomers and subsequent removal of the resolving agent. Another approach involves the enzymatic kinetic resolution of a racemic amine or a precursor.

Despite the existence of these general strategies, there are no specific, documented procedures for their application to this compound. Research detailing the successful resolution of racemic this compound or the asymmetric synthesis leading to its enantiomerically pure forms is not present in the searched literature. Therefore, a data table summarizing reaction conditions, yields, and the optical purity of such derivatives cannot be constructed.

Supramolecular Chemistry Involving 2,4 Dimethylpentan 1 Amine

Host-Guest Interactions and Complexation Studies of Primary Amines

The ability of primary amines to form host-guest complexes is a cornerstone of supramolecular chemistry. The structure of the amine, particularly its size and shape, plays a critical role in the recognition and binding events with various host molecules.

Hydrogen Bonding Modes with Supramolecular Host Systems (e.g., Polyoxotitanium Clusters, Oligosiloxanediols)

Hydrogen bonding is a fundamental directional interaction that governs the formation of many supramolecular assemblies. The amine group (-NH2) of 2,4-dimethylpentan-1-amine can act as a hydrogen bond donor, interacting with suitable acceptor sites on host molecules.

Polyoxotitanium Clusters (POTs): These inorganic macrocycles possess a variety of oxygen-rich surfaces that can act as hydrogen bond acceptors. While specific studies detailing the interaction of this compound with POTs are not extensively documented, the general principles of amine-POT interactions suggest that the primary amine group can form N-H···O hydrogen bonds with the oxo-ligands of the cluster. The bulky 2,4-dimethylpentyl group would likely influence the orientation of the guest molecule within the host's cavity or on its surface, potentially leading to specific binding geometries. Research on other primary amines with polyoxometalates, which are analogous to POTs, has shown that the amine guest can be encapsulated within the host's cavity, with its orientation dictated by a combination of hydrogen bonding and van der Waals interactions. researchgate.net

Oligosiloxanediols: These molecules are known to form robust hydrogen-bonded adducts with amines, leading to the formation of diverse supramolecular structures in the solid state. The silanol (B1196071) groups (Si-OH) of oligosiloxanediols are excellent hydrogen bond donors and can interact with the nitrogen atom of primary amines. Studies on the interactions of various amines with 1,1,3,3-tetraphenyldisiloxane-1,3-diol have revealed the formation of zero-, one-, and two-dimensional supramolecular structures driven by O-H···N hydrogen bonds. researchgate.net The steric bulk of the amine is a crucial factor in determining the final architecture. For instance, less hindered amines might lead to the formation of simple chain structures, whereas bulkier amines like this compound could favor the formation of discrete, zero-dimensional complexes or more complex, layered structures due to steric hindrance preventing extended chain formation.

Below is a table summarizing the types of hydrogen bonding interactions observed between primary amines and these host systems.

| Host System | Interacting Groups on Host | Interacting Group on Amine | Resulting Interaction |

| Polyoxotitanium Clusters | Oxo-ligands (Ti-O) | Amine (-NH2) | N-H···O |

| Oligosiloxanediols | Silanol groups (Si-OH) | Amine (-NH2) | O-H···N |

Metal-Ligand Coordination in Supramolecular Assemblies

The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it an effective ligand for coordination to metal centers. This coordination is a powerful tool for the construction of complex supramolecular architectures.

Role of Branched Primary Amines as Ligands in Self-Assembly Processes

In the context of self-assembly, the coordination of ligands to metal ions with specific coordination geometries (e.g., square planar, tetrahedral, octahedral) can lead to the spontaneous formation of well-defined, discrete supramolecular structures or extended coordination polymers. The use of branched primary amines like this compound as ligands can introduce several important features to these self-assembly processes.

Design of Supramolecular Architectures Incorporating Amine Functionality

The design of sophisticated supramolecular architectures often relies on the careful selection of building blocks, including metal ions and organic ligands. Incorporating primary amine functionality, particularly from a branched amine like this compound, allows for the introduction of specific structural and functional properties.

The amine group provides a reliable coordination site, while the bulky and hydrophobic alkyl tail can be used to control the solubility of the resulting supramolecular assembly and to create specific pockets or channels within the architecture. These hydrophobic domains can then be utilized for the recognition and binding of other guest molecules. For instance, a metal-organic cage constructed with ligands bearing this compound moieties could exhibit an interior cavity lined with these hydrophobic groups, making it suitable for encapsulating non-polar guest molecules. The design principles for such architectures involve a balance between the strength and directionality of the metal-ligand coordination bonds and the weaker, but collectively significant, non-covalent interactions involving the alkyl side chains.

The following table outlines key design considerations when incorporating branched primary amines into supramolecular architectures.

| Design Parameter | Influence of this compound | Desired Outcome in Supramolecular Architecture |

| Ligand Steric Profile | High steric hindrance around the coordination site. | Control over coordination number and geometry; formation of discrete, well-defined structures. |

| Solubility | The hydrophobic alkyl chain increases solubility in non-polar solvents. | Tunable solubility of the final assembly for specific applications. |

| Guest Binding | Creation of hydrophobic pockets or cavities. | Selective binding of non-polar guest molecules. |

| Inter-ligand Interactions | Van der Waals interactions between alkyl chains. | Stabilization and direction of the self-assembly process. |

Emerging Research Avenues and Future Perspectives for 2,4 Dimethylpentan 1 Amine

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The synthesis of α-branched amines is a critical area of research due to their prevalence in pharmaceuticals and other biologically active molecules. msu.edu Traditional methods for producing amines often suffer from low atom economy and the generation of significant waste. researchgate.net Consequently, a major focus of future research will be the development of greener and more sustainable synthetic routes to compounds like 2,4-Dimethylpentan-1-amine.

Key areas of development include:

Catalytic C-H Amination: Direct conversion of hydrocarbon C-H bonds into C-N bonds is a highly atom-economic approach to amine synthesis. chemistryviews.org A visible-light and cobalt-dual catalyzed direct allylic C-H amination of alkenes with free amines has been developed to produce branched amines. chemistryviews.org This method offers a pathway to complex amines with high regio- and chemoselectivity. chemistryviews.org

Reductive Amination: This remains a cornerstone for amine synthesis. msu.edu Greener variations of this method are being explored, including the use of more environmentally benign reducing agents and biocatalytic processes. acs.org

Multicomponent Reactions: A zinc-mediated carbonyl alkylative amination has been shown to be an efficient method for the synthesis of α-branched amines. nih.gov This approach can utilize carboxylic acid derivatives as alkyl donors and is scalable from microtiter plates to gram-scale synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Branched Amines

| Methodology | Advantages | Challenges |

| Catalytic C-H Amination | High atom economy, direct conversion of hydrocarbons. chemistryviews.org | Can require precious metal catalysts, control of selectivity can be difficult. |

| Green Reductive Amination | Milder reaction conditions, potential for enzymatic catalysis. acs.org | May require stoichiometric reducing agents, substrate scope of enzymes can be limited. |

| Multicomponent Reactions | High efficiency, convergent synthesis, scalable. nih.gov | Optimization of reaction conditions for multiple components can be complex. |

Refinement of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in the design and understanding of chemical reactions and molecules. For a branched amine like this compound, computational approaches can accelerate the discovery of new synthetic routes and provide deep mechanistic insights.

Future computational research will likely focus on:

Predictive Modeling: Machine learning and quantitative structure-property relationship (QSPR) models are being developed to predict the properties and reactivity of amines. nih.gov These models can be trained on existing data to forecast the performance of novel amine structures in various applications. nih.gov For instance, a model has been developed to correlate the chemical structure of amines with their oxidative degradation rate. nih.gov

Mechanistic Studies using DFT: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. rsc.orgrsc.org DFT calculations can be used to study the transition states and intermediates of reactions involved in the synthesis of branched amines, helping to optimize reaction conditions and catalyst design. rsc.org For example, DFT has been used to investigate the mechanism of amide formation from epoxides and amines catalyzed by ruthenium pincer complexes. rsc.org

Generative Modeling: Advanced computational techniques, such as generative modeling, are being employed to design new amines with specific desired properties. arxiv.org The SAGE-Amine model, for instance, uses autoregressive natural language processing to generate novel amine structures for CO2 capture applications. arxiv.org

Table 2: Application of Computational Approaches in Amine Research

| Computational Method | Application | Potential Impact on this compound Research |

| Machine Learning/QSPR | Prediction of physical and chemical properties. nih.gov | Faster screening of derivatives for specific applications. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, catalyst design. rsc.orgrsc.org | Optimization of synthetic routes and development of more efficient catalysts. |

| Generative Modeling | De novo design of amines with desired properties. arxiv.org | Design of novel branched amines with enhanced performance characteristics. |

Integration of Multi-Disciplinary Methodologies for Comprehensive Chemical Research on Branched Amines

The future of chemical research on this compound and other branched amines will increasingly rely on the integration of knowledge and techniques from various scientific disciplines. A holistic approach that combines synthesis, catalysis, computational modeling, and engineering will be crucial for addressing complex challenges and unlocking new opportunities.

Key aspects of this integrated approach include:

Systems Thinking in Synthesis: Applying systems thinking allows for the evaluation of a chemical reaction as a complete system, considering all inputs, outputs, and their interactions. acs.org This approach can lead to more sustainable and efficient synthetic processes. acs.org

Catalysis Science and Engineering: The development of new catalysts is a multidisciplinary endeavor, drawing on expertise in materials science, surface science, and reaction engineering. psu.edu A collaborative approach is necessary to design, synthesize, and characterize novel catalytic systems for the production of branched amines.

Material-Microbe Hybrids: The integration of synthetic materials with biological systems offers new avenues for catalysis. nih.gov These hybrid systems could be engineered to perform complex multi-step syntheses, potentially leading to novel and highly efficient routes for producing branched amines. nih.gov

By embracing a multi-disciplinary and integrated approach, researchers can gain a more comprehensive understanding of the chemistry of this compound and pave the way for its application in a wide range of fields.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2,4-Dimethylpentan-1-amine?

- Methodology : Focus on alkylation or reductive amination strategies, leveraging branched-chain precursors to achieve the 2,4-dimethyl configuration. Reaction conditions (e.g., temperature, catalyst selection) must optimize stereochemical control and minimize side products like imines or nitriles, as observed in analogous amine syntheses . Purification steps (e.g., column chromatography, recrystallization) should prioritize removing unreacted starting materials and byproducts. Analytical validation via NMR and mass spectrometry (MS) is critical to confirm structure and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve methyl group environments and amine proton signals. For example, the geminal dimethyl groups at C2 and C4 will exhibit distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing isomers or contaminants .

- Chromatography : Gas chromatography (GC) or HPLC with UV/vis detection ensures purity >95%, critical for downstream biological assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., bond cleavage or transition-state formation).

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and steric effects from the branched alkyl chain .

- Spectroscopic Trapping : Use intermediates like Schiff bases to isolate reactive species during oxidation or alkylation .

Q. What experimental designs are effective for evaluating the biological activity of this compound?

- Methodology :

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence polarization or SPR. Compare with structurally similar amines to identify substituent effects .

- In Vivo Models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, focusing on metabolic stability of the dimethyl groups .

- Toxicity Profiling : Use cell viability assays (MTT, apoptosis markers) to rule out nonspecific cytotoxicity .

Q. How should researchers address contradictions in reported data on this compound’s physicochemical properties?

- Methodology :

- Meta-Analysis : Apply heterogeneity metrics (e.g., , ) to quantify variability across studies, identifying outliers due to methodological differences (e.g., solvent polarity in logP measurements) .

- Systematic Review : Follow Cochrane guidelines to critically appraise literature, emphasizing studies with rigorous validation (e.g., peer-reviewed protocols, replicate experiments) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound derivatives?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., fluorination at C2/C4) and compare bioactivity trends. For example, fluorinated analogs in related amines show enhanced metabolic stability .

- Multivariate Analysis : Use QSAR models to correlate electronic (Hammett constants) or steric parameters (Taft indices) with biological endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.